molecular formula C25H26N4O3S2 B2850278 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-18-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B2850278
CAS-Nummer: 1021075-18-2
Molekulargewicht: 494.63
InChI-Schlüssel: JBJPNWQCYGOXDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide features a pyrazolo[3,4-b]pyridine core substituted with a sulfone-containing tetrahydrothiophene ring, a 3-phenylpropyl carboxamide group, and a thiophen-2-yl moiety.

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(3-phenylpropyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-17-23-20(25(30)26-12-5-9-18-7-3-2-4-8-18)15-21(22-10-6-13-33-22)27-24(23)29(28-17)19-11-14-34(31,32)16-19/h2-4,6-8,10,13,15,19H,5,9,11-12,14,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJPNWQCYGOXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCCC4=CC=CC=C4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Biologische Aktivität

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(3-phenylpropyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N3O3SC_{23}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 393.5 g/mol. The structure features a complex arrangement that includes thiophene and pyrazole rings, contributing to its unique biological properties.

The compound has been identified as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels . Activation of these channels plays a crucial role in various physiological processes, including neuronal excitability and cardiac function. Research indicates that the compound exhibits nanomolar potency as a GIRK1/2 activator, significantly enhancing channel activity compared to standard compounds .

Anticancer Activity

Studies have demonstrated that related pyrazolo[3,4-b]pyridine derivatives possess notable anticancer properties. For instance, compounds with similar scaffolds have shown effective inhibition against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The compound under discussion may exhibit similar effects, potentially leading to antiproliferative activity in various cancer cell lines such as HeLa and A375 .

Neuroprotective Effects

Given its action on GIRK channels, there is potential for neuroprotective applications. Compounds that modulate potassium channels are often investigated for their ability to protect neurons from excitotoxicity and other forms of damage associated with neurodegenerative diseases.

Study 1: GIRK Channel Activation

In a series of experiments evaluating the efficacy of various derivatives on GIRK channel activity, the compound demonstrated an IC50 value in the nanomolar range (specific values vary based on structural modifications) and showed improved metabolic stability compared to traditional urea-based compounds. This suggests that the incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety enhances both potency and stability in biological systems .

CompoundGIRK1/2 Potency (nM)Stability (Human Liver Microsomes)
13a133 ± 7High
13b577 ± 58Moderate
13c91 ± 8High
13d>677Inactive
13e33 ± 3Moderate

Study 2: Anticancer Activity

In vitro studies indicated that related compounds exhibited significant inhibition of cell proliferation in human tumor cell lines. The mechanism was linked to CDK inhibition, with some derivatives showing selectivity towards CDK2 over CDK9. The potential for this compound to act similarly warrants further investigation into its anticancer properties .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Due to its action on GIRK channels, this compound shows promise for neuroprotective applications. Compounds that modulate potassium channels are often investigated for their ability to protect neurons from excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The activation of GIRK channels can help stabilize neuronal membranes and reduce excitotoxic damage.

Anticancer Activity

Research indicates that related pyrazolo[3,4-b]pyridine derivatives possess notable anticancer properties. For example, studies have shown significant inhibition of cell proliferation in human tumor cell lines such as HeLa and A375, linked to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The compound under discussion may exhibit similar effects, warranting further investigation into its potential as an anticancer agent .

Study 1: GIRK Channel Activation

In experiments evaluating various derivatives on GIRK channel activity, this compound demonstrated an IC50 value in the nanomolar range. Its incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety enhances both potency and stability in biological systems.

CompoundGIRK1/2 Potency (nM)Stability (Human Liver Microsomes)
13a133 ± 7High
13b577 ± 58Moderate
13c91 ± 8High
13d>677Inactive
13e33 ± 3Moderate

This data suggests that structural modifications can significantly impact the efficacy of GIRK channel activation.

Study 2: Anticancer Activity

In vitro studies have indicated that related compounds exhibit significant inhibition of cell proliferation through CDK inhibition. Some derivatives show selectivity towards CDK2 over CDK9, highlighting the potential for this compound to act similarly and warranting further investigation into its anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Pyrazolo[3,4-b]pyridine Core

(a) N-(4-(4-Methoxyphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(thiophen-2-yl)methanimine (4b)
  • Key Differences : Replaces the sulfone-tetrahydrothiophene group with a methoxyphenyl substituent and a thiophene-linked Schiff base.
  • Bioactivity : Exhibits moderate antimicrobial activity, suggesting that the sulfone group in the target compound may enhance specificity or potency .
(b) 1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (39)
  • Key Differences : Lacks the sulfone moiety but includes a fluorobenzyl group.
  • Synthesis : Achieved 95% yield, indicating efficient carboxamide coupling strategies .
  • Physical Properties : Melting point (129°C) is lower than the target compound’s hypothetical range (predicted >200°C based on sulfone analogs), highlighting the sulfone group’s role in increasing crystallinity .

Sulfone-Containing Analogs

(a) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-6,8-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (873080-43-4)
  • Key Differences : Chromene core instead of pyrazolo[3,4-b]pyridine.
(b) Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
  • Key Differences: Pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromenone substituents.
  • Bioactivity : Demonstrated kinase inhibition (mass: 560.2 Da), suggesting the target compound’s sulfone and thiophene groups may similarly influence target selectivity .

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Core Structure Key Substituents Yield Bioactivity
Target Compound Pyrazolo[3,4-b]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, 3-phenylpropyl N/A Hypothesized kinase inhibition
4b Pyrazolo[3,4-b]pyridine Methoxyphenyl, thiophene Schiff base 72% Antimicrobial
39 Pyrazolo[3,4-b]pyridine Fluorobenzyl, thiophen-2-ylmethyl 95% Not reported
873080-43-4 Chromene Sulfone-tetrahydrothiophene, 4-methylbenzyl N/A Not reported
  • Sulfone Group Impact: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound may improve solubility and metabolic stability compared to non-sulfonated analogs .

Spectral and Analytical Comparisons

  • NMR Data: highlights that substituent-induced chemical shift changes (e.g., in regions A and B) can pinpoint structural variations. The target compound’s sulfone group would likely cause distinct deshielding in ¹H NMR compared to non-sulfone analogs .
  • IR Spectroscopy : Carboxamide C=O stretches (~1659 cm⁻¹ in compound 39 ) may shift slightly in the target compound due to electron-withdrawing sulfone effects.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step pathways, including nucleophilic substitution and condensation reactions. Key strategies include:

  • Microwave-assisted synthesis to reduce reaction times and improve purity (e.g., ethanol reflux for cyclization) .
  • Catalysts (e.g., palladium-based catalysts for cross-coupling) to enhance intermediate formation .
  • Solvent-free conditions for environmentally friendly synthesis .
  • Monitoring via TLC/HPLC to track intermediates and optimize yields (≥85% reported in optimized protocols) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use orthogonal analytical methods:

  • Chromatography : HPLC with UV detection (≥95% purity threshold) .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and functional groups (e.g., thiophene ring protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ calculated within 2 ppm error) .

Q. Which structural features are critical for its biological activity?

Key pharmacophores include:

  • Pyrazolo[3,4-b]pyridine core : Modifications here alter binding affinity .
  • Thiophene moieties : Enhance lipophilicity and π-π stacking with target proteins .
  • Tetrahydrothiophene-1,1-dioxide group : Improves solubility and metabolic stability .
  • N-(3-phenylpropyl) carboxamide : Influences target selectivity via hydrophobic interactions .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize target-specific assays:

  • Kinase inhibition : Fluorescence-based ADP-Glo™ assays for IC₅₀ determination .
  • Ion channel modulation : Patch-clamp electrophysiology for GIRK channel activation (EC₅₀ ranges: 0.1–10 µM) .
  • Cell viability assays : MTT/CellTiter-Glo® for cytotoxicity profiling (IC₅₀ > 50 µM indicates low toxicity) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Address variability through:

  • Standardized assay protocols : Use identical cell lines (e.g., HEK293 for GIRK studies) and buffer conditions .
  • Orthogonal validation : Combine biochemical assays (e.g., SPR for binding kinetics) with cellular models .
  • Structural analysis : Co-crystallization with target proteins (using SHELX-refined X-ray structures) to identify binding motifs .

Q. What strategies optimize selectivity over off-target proteins?

  • Substituent modification : Replace the 3-methyl group with bulkier alkyl chains to reduce off-target kinase binding .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with homologous proteins (e.g., vs. hERG channels) .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes (t₁/₂ > 60 min desirable) .

Q. How can the mechanism of action be elucidated at the molecular level?

Integrate biophysical and genetic approaches:

  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., GIRK1/4 subunits) at ≤3 Å resolution .
  • Site-directed mutagenesis : Identify critical residues (e.g., GIRK channel Phe residues) for binding .
  • Transcriptomics : RNA-seq to map downstream signaling pathways post-treatment .

Q. What methodologies validate the compound’s physicochemical properties for in vivo studies?

  • LogP determination : Reverse-phase HPLC (logP ~3.5 indicates moderate lipophilicity) .
  • Solubility profiling : Equilibrium solubility in PBS (≥50 µM required for oral bioavailability) .
  • Stability studies : LC-MS/MS to detect degradation products under stress conditions (pH 2–12, 40°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.